REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([C:9]([CH:14]3[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]3)=[CH:10][NH:11]2)=[CH:7][CH:6]=1)=[O:4].C1C=C[NH+]=CC=1.[Br:26][Br-]Br>C1COCC1.C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([C:9]([CH:14]3[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]3)=[C:10]([Br:26])[NH:11]2)=[CH:7][CH:6]=1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C2C(=CNC2=C1)C1CCCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
pyridinium bromide perbromide
|
Quantity
|
7.22 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1.5 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in an ice bath
|
Type
|
WASH
|
Details
|
washed with 1M NaHSO3 (2×50 mL), saturated aqueous NaHCO3 (2×50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from TBME-hexane
|
Type
|
FILTRATION
|
Details
|
The desired 2-bromoindole derivative was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried (3.45 g)
|
Type
|
CUSTOM
|
Details
|
Evaporation of mother liquors
|
Type
|
CUSTOM
|
Details
|
gave a red solid that
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=CC=C2C(=C(NC2=C1)Br)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |